Cas no 6344-69-0 (2-[(7-bromo-9h-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol)
6344-69-0 structure
Product Name:2-[(7-bromo-9h-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol
CAS No:6344-69-0
MF:C17H18BrNO2
MW:348.234323978424
CID:1651859
PubChem ID:242564
Update Time:2025-04-21
2-[(7-bromo-9h-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-[(7-bromo-9h-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol
- 2,2'-[(7-bromo-9h-fluoren-2-yl)imino]diethanol
- NSC51322
- AC1L69R5
- AC1Q278I
- CTK5B9244
- AR-1D0913
- NSC-51322
- AG-J-84830
- 2,2'-[(7-bromo-9h-fluoren-2-yl)imino]diethanol; NSC51322; AC1L69R5; AC1Q278I; CTK5B9244; AR-1D0913; NSC-51322; AG-J-84830;
- 6344-69-0
- DTXSID90287489
-
- Inchi: 1S/C17H18BrNO2/c18-14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)19(5-7-20)6-8-21/h1-4,10-11,20-21H,5-9H2
- InChI Key: RBBWTKGKFHYHLS-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CC1C=C(C=CC=12)N(CCO)CCO
Computed Properties
- Exact Mass: 347.05214
- Monoisotopic Mass: 347.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 43.7Ų
Experimental Properties
- Density: 1.51
- Boiling Point: 558.1°C at 760 mmHg
- Flash Point: 291.3°C
- Refractive Index: 1.69
- PSA: 43.7
- LogP: 2.81130
2-[(7-bromo-9h-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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